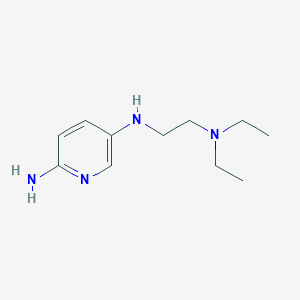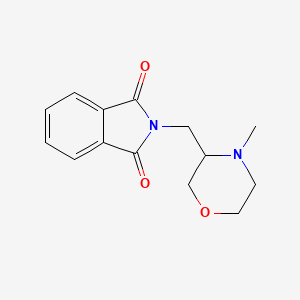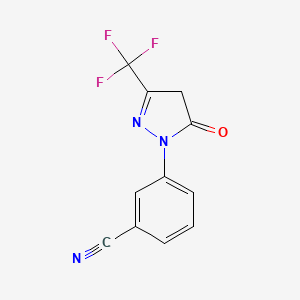![molecular formula C23H20N6O2 B12275612 2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline](/img/structure/B12275612.png)
2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridine-1-carbonyl)quinoxaline est un composé organique complexe qui présente un noyau quinoxaline lié à un cycle pipéridine, qui est lui-même connecté à un fragment pyrimidine et pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridine-1-carbonyl)quinoxaline implique généralement des réactions organiques en plusieurs étapes. Une voie courante comprend les étapes suivantes :
Formation du noyau quinoxaline : Cela peut être réalisé par condensation de l’o-phénylènediamine avec un composé dicarbonylé approprié en milieu acide.
Synthèse de l’intermédiaire pipéridine : Le cycle pipéridine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs amine et carbonyle appropriés.
Couplage avec les fragments pyrimidine et pyridine : Les groupes pyrimidine et pyridine sont introduits par des réactions de substitution nucléophile, souvent en utilisant des dérivés halogénés et des nucléophiles appropriés.
Couplage final : L’étape finale consiste à coupler l’intermédiaire pipéridine avec le noyau quinoxaline, généralement en utilisant un réactif de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’une base.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de plateformes de synthèse automatisée et de techniques de purification rigoureuses telles que la chromatographie et la recristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des fragments pipéridine et pyridine.
Réduction : Des réactions de réduction peuvent être effectuées sur le noyau quinoxaline pour modifier ses propriétés électroniques.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire à différentes positions sur les cycles pyrimidine et pyridine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des dérivés halogénés et des nucléophiles ou des électrophiles forts sont généralement utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes de quinoxaline, tandis que la réduction pourrait produire des dihydroquinoxalines.
Applications De Recherche Scientifique
2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridine-1-carbonyl)quinoxaline présente plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement du cancer et des maladies infectieuses.
Études biologiques : Le composé est utilisé pour étudier les voies cellulaires et les interactions moléculaires en raison de sa capacité à se lier à des protéines et des enzymes spécifiques.
Biologie chimique : Il sert de composé outil pour sonder les systèmes biologiques et comprendre les mécanismes de divers processus biochimiques.
Applications industrielles : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux et catalyseurs.
Mécanisme D'action
Le mécanisme d’action de 2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridine-1-carbonyl)quinoxaline implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer ces cibles, entraînant des modifications des voies de signalisation cellulaire. Par exemple, il peut inhiber les kinases impliquées dans la prolifération des cellules cancéreuses ou moduler les récepteurs du système nerveux central.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridine-1-carbonyl)benzène : Structure similaire, mais avec un noyau benzène au lieu de quinoxaline.
2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridine-1-carbonyl)pyridine : Contient un noyau pyridine, offrant des propriétés électroniques différentes.
2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridine-1-carbonyl)pyrazine : Présente un noyau pyrazine, ce qui peut affecter son activité biologique.
Unicité
L’unicité de 2-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridine-1-carbonyl)quinoxaline réside dans son noyau quinoxaline, qui confère des propriétés électroniques et stériques distinctes. Cela le rend particulièrement efficace pour se lier à certaines cibles moléculaires et présenter des activités biologiques spécifiques.
Propriétés
Formule moléculaire |
C23H20N6O2 |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone |
InChI |
InChI=1S/C23H20N6O2/c30-22(21-15-25-19-3-1-2-4-20(19)28-21)29-11-7-18(8-12-29)31-23-26-13-17(14-27-23)16-5-9-24-10-6-16/h1-6,9-10,13-15,18H,7-8,11-12H2 |
Clé InChI |
VJZWDANTKDVPKM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



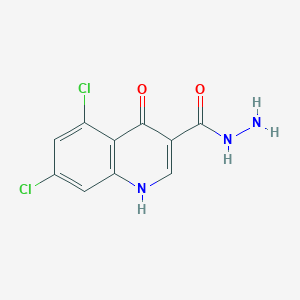
![2-bromo-N-[4-(4-cyanophenoxy)phenyl]acetamide](/img/structure/B12275557.png)
![2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275560.png)

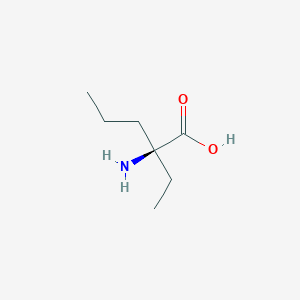
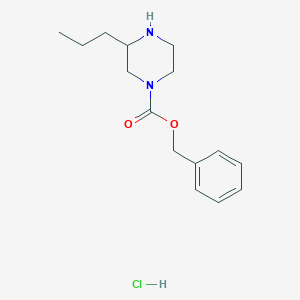

![4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275592.png)
